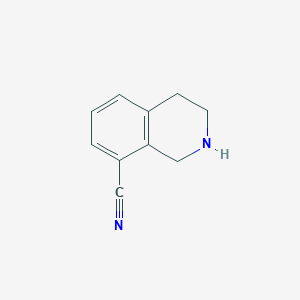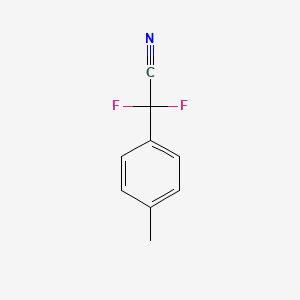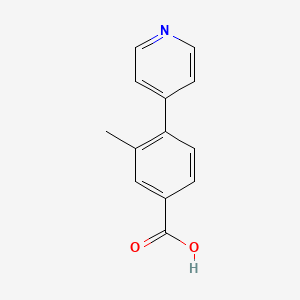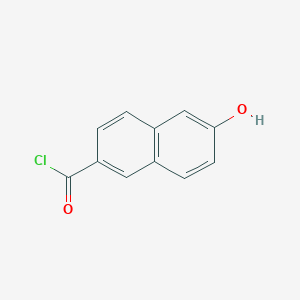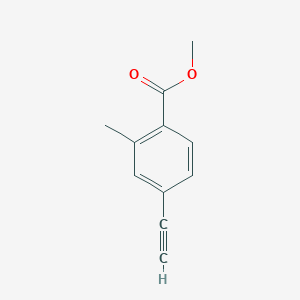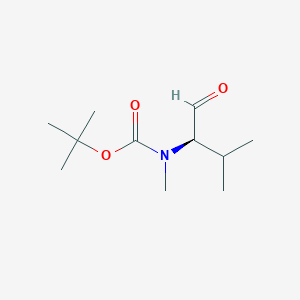![molecular formula C15H22F3NO4 B3116423 Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate CAS No. 216235-40-4](/img/structure/B3116423.png)
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate
Overview
Description
“Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate” is a chemical compound with the molecular formula C15H22F3NO4 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)/t8-/m0/s1 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Scientific Research Applications
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a biological probe for understanding enzyme mechanisms and biological pathways. This compound has also been used to study the structure and function of proteins, to identify novel targets for drug discovery, and to develop new therapeutic agents. In addition, this compound has been used to investigate the mechanisms of protein-lipid interactions, to study the effects of environmental pollutants on biological systems, and to investigate the role of small molecules in the regulation of gene expression.
Mechanism of Action
The mechanism of action of Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate is not yet fully understood. However, this compound is thought to interact with proteins and lipids in the cell, leading to changes in their structure and function. This compound has been shown to bind to specific proteins, such as the enzyme acetylcholinesterase, and to modify their activity. This compound has also been shown to interact with lipids, leading to changes in their structure and function. Additionally, this compound has been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can lead to improved memory and learning. This compound has also been shown to interact with lipids, leading to changes in their structure and function. These changes can affect the transport of lipids in the cell, leading to changes in cellular processes. Additionally, this compound has been shown to interact with DNA, leading to changes in gene expression.
Advantages and Limitations for Lab Experiments
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate has several advantages for laboratory experiments. This compound is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for laboratory experiments. This compound is also a relatively stable compound, making it suitable for use in long-term experiments. Additionally, this compound is soluble in a variety of organic solvents, making it suitable for use in a variety of laboratory experiments.
However, this compound is not without its limitations. This compound is a relatively reactive compound, meaning that it can react with other compounds in the reaction mixture and lead to undesired side reactions. Additionally, this compound is toxic and should be handled with care. Finally, this compound is not suitable for use in experiments involving living cells, as it can be toxic to cells.
Future Directions
For Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate include further investigation of its mechanism of action, its effects on proteins and lipids, and its potential as a therapeutic agent. Additionally, further research is needed to investigate the effects of this compound on gene expression and its potential as a tool for drug discovery. Additionally, this compound could be used to investigate the effects of environmental pollutants on biological systems and to develop new methods for studying protein-lipid interactions. Finally, this compound could be used to study the structure and function of proteins and to develop new therapeutic agents.
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)pent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3NO4/c1-7-9-14(11(20)22-6,15(16,17)18)19(10-8-2)12(21)23-13(3,4)5/h7-8H,1-2,9-10H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATYXEPKEBOGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)C(CC=C)(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




